3,7,8-Triazatricyclo[4.3.0.02,5]nonane
Description
3,7,8-Triazatricyclo[4.3.0.0²,⁵]nonane (CAS No. 105666-12-4) is a nitrogen-rich tricyclic compound with the molecular formula C₆H₁₁N₃ and a molecular weight of 125.17 g/mol. Its structure features three nitrogen atoms embedded in a fused bicyclic framework with an additional bridge, forming a rigid tricyclic system.
Properties
CAS No. |
105666-12-4 |
|---|---|
Molecular Formula |
C6H11N3 |
Molecular Weight |
125.175 |
InChI |
InChI=1S/C6H11N3/c1-3-5(7-1)4-2-8-9-6(3)4/h3-9H,1-2H2 |
InChI Key |
SCNQWDYBCDVXIX-UHFFFAOYSA-N |
SMILES |
C1C2C(N1)C3C2NNC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The tricyclic framework of 3,7,8-Triazatricyclo[4.3.0.0²,⁵]nonane provides greater rigidity compared to bicyclic analogs, which may enhance binding specificity in biological targets .
- The inclusion of three nitrogen atoms offers diverse hydrogen-bonding and electrostatic interaction capabilities, unlike diazabicyclo compounds (2 N atoms) or oxa-aza tricyclic systems .
Antimicrobial Activity
- 1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane derivatives: Exhibit broad-spectrum activity against Gram-negative (Aeromonas hydrophila, Vibrio ordalii) and Gram-positive (Staphylococcus aureus, Bacillus subtilis) bacteria. The presence of ketone and ether groups may contribute to membrane disruption .
- 3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives: Modified with alkyl/cyclopropyl groups, these compounds show reduced toxicity and enhanced pharmacokinetic profiles, though antimicrobial efficacy is less documented .
- 3,7,8-Triazatricyclo[4.3.0.0²,⁵]nonane: While direct antimicrobial data are lacking, its nitrogen-rich structure could interact with bacterial efflux pumps or enzyme active sites, similar to diazabicyclo systems .
Antioxidant Activity
- 1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane: Demonstrates dual antimicrobial and antioxidant properties, likely due to radical-scavenging ketone groups .
- 3,7,8-Triazatricyclo[4.3.0.0²,⁵]nonane: No direct evidence of antioxidant activity, but the electron-rich nitrogen atoms could theoretically stabilize reactive oxygen species .
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